(1-Boc-2-methyl-2-piperazinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl 2-methylpiperazine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
Comparison: tert-Butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methyl group on the piperazine ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-5-12-7-11(13,4)8-14/h12,14H,5-8H2,1-4H3 |
InChI Key |
LNUIASNXGGTVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.